N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Overview
Description
Scientific Research Applications
Pharmacological Research and Molecular Studies
The study of piperidine derivatives, which include compounds similar to N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride, is significant in pharmacological research. These compounds are often explored for their potential as therapeutic agents due to their structural diversity and the wide range of biological activities they can exhibit. Research on piperidine analogs has focused on their synthesis, characterization, and evaluation for various pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and anticancer properties.
Drug Development and Toxicity Studies
Piperidine derivatives are also a focus in the development of new drugs and in toxicity studies. For example, the evaluation of thiophene analogues for carcinogenicity involves the synthesis of compounds with structural similarities to known carcinogens to assess potential risks and biological activities (Ashby et al., 1978). Such research is crucial for identifying safer drug candidates and understanding the molecular mechanisms underlying their effects.
Environmental and Analytical Chemistry
Compounds like N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride might also find applications in environmental chemistry, particularly in the study of pollutants and their degradation products. Advanced oxidation processes (AOPs) are researched for their ability to degrade recalcitrant compounds in the environment, with studies focusing on the identification of degradation pathways and by-products. This research is essential for developing effective methods to mitigate environmental pollution and ensure ecosystem health (Qutob et al., 2022).
Antioxidant Mechanisms
The exploration of antioxidant mechanisms and the protective effects of certain compounds against oxidative stress is another area of interest. Research into the reactions of cyclic nitroxides with reactive oxygen and nitrogen species provides insights into how certain piperidine derivatives might exert protective effects in inflammatory conditions and toxicity induced by other compounds (Augusto et al., 2008).
properties
IUPAC Name |
N-[4-(piperidin-4-ylmethoxy)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-2-4-14(5-3-13)18-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTPMTXFHDMDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride | |
CAS RN |
1220033-86-2 | |
Record name | Acetamide, N-[4-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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